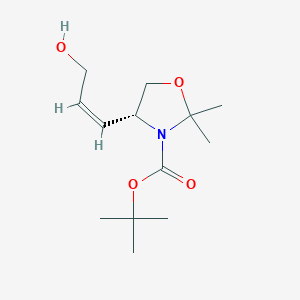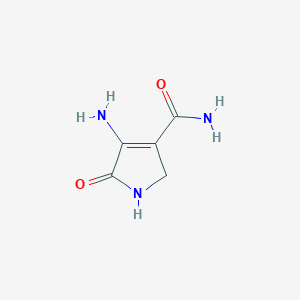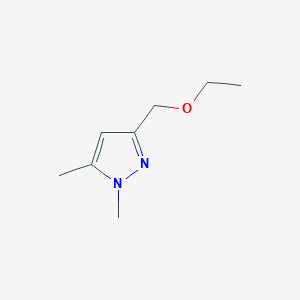
2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method involves the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitro and methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or hydroxyl derivatives, while reduction may produce amino derivatives.
Applications De Recherche Scientifique
2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their potential as antiviral, anti-inflammatory, and anticancer agents.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isoxazole ring can also participate in various biochemical pathways, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-4-nitroisoxazole: Similar in structure but lacks the acetic acid moiety.
5-Methyl-4-nitroisoxazole: Similar but with different substitution patterns.
Uniqueness
2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid is unique due to the presence of both the nitro and acetic acid groups, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its simpler analogs .
Propriétés
Formule moléculaire |
C6H6N2O5 |
|---|---|
Poids moléculaire |
186.12 g/mol |
Nom IUPAC |
2-(5-methyl-4-nitro-1,2-oxazol-3-yl)acetic acid |
InChI |
InChI=1S/C6H6N2O5/c1-3-6(8(11)12)4(7-13-3)2-5(9)10/h2H2,1H3,(H,9,10) |
Clé InChI |
YZUWUAKUWYKORO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)CC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12875501.png)





